Deferitrin

Vue d'ensemble

Description

Deferitrin is a small molecule under investigation in clinical trials . It is being studied for its potential use in patients with transfusional iron overload secondary to Beta-thalassemia . It is an orally active, tridentate, iron chelator derived from desferrithiocin, specifically modified to minimize toxicity associated with the parent compound .

Synthesis Analysis

The synthesis of Deferitrin involves structure-activity relationship studies that led to the discovery of a number of polyether analogues with excellent iron clearing properties with little, if any, impact on renal function .

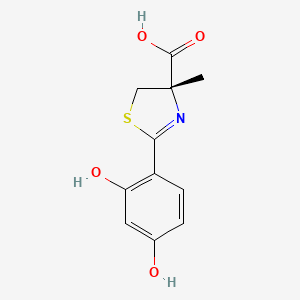

Molecular Structure Analysis

Deferitrin has a molecular formula of C11H11NO4S and a molecular weight of 253.28 . The Deferitrin molecule contains a total of 29 bonds, including 18 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 double bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 ketone (aliphatic), 1 secondary amine (aliphatic), 2 hydroxyl groups, and 1 sulfide .

Physical And Chemical Properties Analysis

Deferitrin has a molecular formula of C11H11NO4S and a molecular weight of 253.28 . It is stored as a powder at -20°C .

Applications De Recherche Scientifique

Treatment of Iron Overload Conditions

Deferitrin is an orally active, tridentate, iron chelator that is currently under development to treat chronic iron overload conditions resulting from transfusion therapy . The compound is derived from desferrithiocin, which has been specifically modified to minimize toxicity associated with the parent compound .

Iron Chelation in Thalassemia Major

Deferitrin has shown efficacy in iron-overloaded patients with β-thalassemia major . In a study, the effectiveness of single daily ascending doses of deferitrin was compared with that of a standard deferoxamine (DFO) regimen . The response to deferitrin was highly variable at each dose studied, with some patients responding poorly and others showing a good response .

Metabolic Iron Balance Studies

Deferitrin has been used in metabolic iron balance studies . In a phase 1 trial, it was well absorbed and no safety issues were identified . The study suggested that more iron might be excreted upon giving the drug in divided doses .

Safety and Hazards

Deferitrin should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

Mécanisme D'action

Target of Action

Deferitrin, also known as GT56-252, is primarily targeted towards iron . It is an orally active, tridentate iron chelator . The primary role of Deferitrin is to bind to iron and facilitate its excretion, thereby helping to manage conditions of iron overload .

Mode of Action

Deferitrin interacts with iron by forming a stable complex . This complex is then excreted, primarily through the fecal route . The efficiency of iron excretion when Deferitrin is administered orally is between 13% and 18% .

Biochemical Pathways

It is known that deferitrin plays a significant role in the metabolism of iron . By binding to iron and facilitating its excretion, Deferitrin helps to regulate iron levels in the body .

Pharmacokinetics

The pharmacokinetic properties of Deferitrin include its absorption, distribution, metabolism, and excretion (ADME). Deferitrin is well absorbed when administered orally . The half-life of Deferitrin is approximately 2 to 4 hours . Preliminary measurements show that about 75% of Deferitrin is recovered in the urine .

Result of Action

The primary result of Deferitrin’s action is the reduction of iron levels in the body . By binding to iron and facilitating its excretion, Deferitrin helps to manage conditions of iron overload, such as those resulting from transfusion therapy .

Action Environment

The efficacy and stability of Deferitrin can be influenced by various environmental factors. , suggesting that dietary factors may not significantly impact its action

Propriétés

IUPAC Name |

(4S)-2-(2,4-dihydroxyphenyl)-4-methyl-5H-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4S/c1-11(10(15)16)5-17-9(12-11)7-3-2-6(13)4-8(7)14/h2-4,13-14H,5H2,1H3,(H,15,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUUFNIKLCFNLN-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CSC(=N1)C2=C(C=C(C=C2)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CSC(=N1)C2=C(C=C(C=C2)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deferitrin | |

CAS RN |

239101-33-8 | |

| Record name | Deferitrin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0239101338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deferitrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DEFERITRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T69Y9LDN44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(dimethylamino)-N-[3-[4-[[(1S)-2-hydroxy-1-phenylethyl]amino]-6-phenylfuro[2,3-d]pyrimidin-5-yl]phenyl]but-2-enamide](/img/structure/B606981.png)

![4-[(azepan-1-yl)methyl]-5-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide](/img/structure/B606984.png)

![N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide](/img/structure/B606985.png)

![N-(7-chloroquinolin-4-yl)-N'-[6-[(7-chloroquinolin-4-yl)amino]hexyl]-N'-methylhexane-1,6-diamine](/img/structure/B606986.png)